molecular formula C15H21NO3 B3119137 Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate CAS No. 247133-24-0

Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate

Cat. No.: B3119137
CAS No.: 247133-24-0
M. Wt: 263.33 g/mol
InChI Key: BFSMEUZIFDZIFM-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate (CAS No. 247133-24-0) is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.33 g/mol

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
  • Anti-inflammatory Properties : There is evidence indicating that it may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory disorders.

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activity of this compound:

StudyFindings
Luise et al. (2018)Identified the compound as a promising candidate in drug discovery due to its unique structural features enhancing binding affinity to target proteins .
Antioxidant StudiesDemonstrated significant free radical scavenging activity, suggesting its potential for use in formulations aimed at reducing oxidative damage .
NeuroprotectionInvestigated its effects on neuronal cell lines, showing reduced apoptosis in models of oxidative stress .

Therapeutic Applications

The diverse biological activities of this compound suggest multiple therapeutic applications:

  • Neurological Disorders : Due to its neuroprotective properties, it could be explored for conditions such as Alzheimer's disease or Parkinson's disease.
  • Chronic Inflammatory Diseases : Its anti-inflammatory effects position it as a candidate for treating diseases characterized by chronic inflammation.
  • Antioxidant Formulations : The antioxidant properties make it suitable for incorporation into dietary supplements and skincare products aimed at combating oxidative stress.

Properties

IUPAC Name

tert-butyl 8-hydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-11-6-7-13(17)9-12(11)10-16/h6-7,9,17H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMEUZIFDZIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466244
Record name tert-Butyl 8-hydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247133-24-0
Record name 1,1-Dimethylethyl 1,3,4,5-tetrahydro-8-hydroxy-2H-2-benzazepine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247133-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-hydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.